Technical Whitepaper: Molecular Profiling of 3',5'-Dinitro-N-acetyl-L-thyronine
Technical Whitepaper: Molecular Profiling of 3',5'-Dinitro-N-acetyl-L-thyronine
This guide details the molecular structure, physicochemical properties, and biological applications of 3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) .[1] It focuses on its role as a crystallographic probe for Transthyretin (TTR) and its unique binding dynamics compared to natural thyroid hormones.
[2]
Executive Summary
3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) is a synthetic analog of the thyroid hormone thyroxine (T4). Structurally, it is characterized by the replacement of the outer-ring iodine atoms with nitro groups and the acetylation of the alpha-amine. Unlike T4, which binds with high affinity to the thyroid hormone transport protein Transthyretin (TTR), DNNAT exhibits weak affinity but a distinct "deep-binding" mode. This unique interaction profile has made DNNAT a critical tool in X-ray crystallography for mapping the innermost halogen-binding pockets of the TTR tetramer, revealing the plasticity of the hormone-binding channel.
Molecular Architecture
Structural Composition
DNNAT is built upon the thyronine (T0) scaffold, consisting of two phenyl rings linked by an ether bridge (diphenyl ether) and an alanine side chain.
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Inner Ring (Tyrosyl): Unsubstituted phenylene ring. Unlike T4 (which has iodines at 3,5), the inner ring of DNNAT is devoid of halogens.
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Outer Ring (Phenolic): Substituted with two nitro groups (-NO₂) at the 3' and 5' positions, flanking the 4'-hydroxyl group.
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Side Chain: The alpha-amino group is acetylated (N-acetyl), neutralizing the positive charge typical of the zwitterionic amino acid at physiological pH.
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Chirality: The molecule retains the L-configuration (S-enantiomer) at the alpha-carbon.
Electronic and Steric Properties
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Nitro vs. Iodine: The nitro group is a strong electron-withdrawing group (EWG), significantly increasing the acidity of the phenolic hydroxyl (see Section 2). Sterically, the nitro group is planar and smaller than the bulky, spherical iodine atom, reducing the van der Waals contact surface area available for hydrophobic interactions within the receptor pocket.
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N-Acetylation: The acetyl group eliminates the zwitterionic character of the amino acid headgroup, altering its solvation shell and preventing the formation of specific salt bridges that typically anchor thyroid hormones at the entrance of the TTR channel.
Figure 1: Structural decomposition of DNNAT highlighting key functional groups.
Physicochemical Profile
| Property | Value / Description | Significance |
| Molecular Formula | C₁₇H₁₅N₃O₉ | - |
| Molecular Weight | 405.32 g/mol | Lighter than T4 (776.87 g/mol ) due to lack of iodine. |
| pKa (Phenolic OH) | ~3.5 – 4.0 (Estimated) | The ortho-dinitro substitution dramatically lowers pKa compared to Tyrosine (~10), making it ionized at physiological pH. |
| Solubility | Low in water; Soluble in DMSO, dilute base | Hydrophobic core requires organic co-solvents or alkaline pH for dissolution. |
| Appearance | Yellow Solid | Characteristic of nitrophenols (charge transfer band). |
| H-Bond Donors | 2 (Amide NH, Carboxyl OH) | Phenolic OH is likely deprotonated/H-bond acceptor at pH 7.4. |
Synthesis & Characterization
The synthesis of DNNAT typically follows the derivatization of the thyronine scaffold. While direct nitration is possible due to the activation of the phenolic ring, controlled coupling is often preferred to ensure regioselectivity.
Synthetic Logic (Retrosynthesis)
The construction of the 3',5'-dinitro-thyronine skeleton can be achieved via Electrophilic Aromatic Substitution (Nitration) of N-acetyl-L-thyronine. The phenolic ring (outer ring) is significantly more electron-rich than the inner ring (which is deactivated by the ether oxygen acting as a donor to the outer ring but sterically hindered, and the side chain).
Protocol Overview:
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Starting Material: N-Acetyl-L-Thyronine (prepared from L-Thyronine via acetylation with acetic anhydride).
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Nitration: Reaction with HNO₃/H₂SO₄ at low temperature (0°C). The directing power of the phenolic -OH directs the nitro groups to the ortho positions (3' and 5').
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Purification: Recrystallization from aqueous ethanol or acetic acid to remove mononitro byproducts.
Analytical Verification
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UV-Vis Spectroscopy: Strong absorption at ~360-400 nm (yellow color) indicating the nitrophenolate chromophore.
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1H NMR: Distinctive downfield shift of the outer ring protons (positions 2' and 6') due to the shielding effect of the nitro groups. Absence of inner ring iodine signals.
Biological Interface: Transthyretin (TTR) Interaction[2][4][5][6][7][8]
DNNAT is primarily utilized as a structural probe for Transthyretin (TTR) , a homotetrameric transport protein. Its binding mode differs fundamentally from the natural ligand T4.
Binding Mode: The "Deep" Insertion
Crystallographic studies (Wojtczak et al., 1996) reveal that DNNAT binds in the TTR hormone-binding channel but adopts a position closer to the tetramer center than T4.
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Orientation: The molecule orients with the N-acetyl side chain pointing toward the channel center (or disordered), while the dinitrophenol ring penetrates deeply.
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Pocket Occupancy: The 3',5'-nitro groups occupy the innermost halogen-binding pockets (often designated as P3/P3' or HBP3). In T4 binding, these pockets are usually occupied by the outer-ring iodines (in reverse mode) or remain empty/solvated (in forward mode).
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Interaction Mechanics:
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Lack of Anchoring: The N-acetyl group prevents the formation of the glutamate/lysine salt bridges at the channel entrance that typically anchor T4.
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Hydrophobic Mismatch: The nitro groups are less hydrophobic than iodine, leading to weaker van der Waals interactions with the pocket residues (Leu17, Thr119).
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Comparative Binding Dynamics[2]
Figure 2: Comparative binding dynamics of T4 and DNNAT within the TTR channel.
Experimental Protocols
Crystallization with Human Transthyretin
Based on the methodology of Wojtczak et al. (1996).[2][3][4][5][6]
Objective: Co-crystallize DNNAT with hTTR to resolve the ligand-binding site.
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Protein Preparation: Purify human TTR to homogeneity (>98%) in 10 mM phosphate buffer, pH 7.4. Concentrate to ~5-10 mg/mL.
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Ligand Solution: Dissolve DNNAT in 100% DMSO or slightly alkaline buffer (due to low solubility) to create a 10 mM stock.
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Complex Formation: Incubate TTR with a 5-10 fold molar excess of DNNAT for 12-24 hours at 4°C to ensure saturation of the binding sites.
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Crystallization (Hanging Drop):
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Reservoir Solution: 3.5–4.0 M sodium acetate (or ammonium sulfate), pH 5.5–6.0.
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Drop: Mix 2 µL of TTR-ligand complex with 2 µL of reservoir solution.
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Incubation: Equilibrate at 18-20°C. Crystals (orthorhombic, space group P2₁2₁2) typically appear within 1-2 weeks.
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Data Collection: Flash-freeze crystals using glycerol (20%) as a cryoprotectant and collect X-ray diffraction data to <2.5 Å resolution.
Binding Affinity Assay (Fluorescence Quenching)
Since DNNAT is a weak binder, competitive displacement assays using fluorescent probes (e.g., ANS) are recommended over radioligand binding.
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Probe: 1-Anilinonaphthalene-8-sulfonic acid (ANS), which fluoresces upon binding to TTR.
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Titration:
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Prepare TTR (1 µM) + ANS (10 µM) in PBS. Measure baseline fluorescence (Ex: 370 nm, Em: 480 nm).
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Titrate DNNAT (0.1 µM to 100 µM) into the mixture.
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Analysis: Monitor the decrease in ANS fluorescence as DNNAT displaces ANS from the channel.
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Calculation: Fit data to a competitive binding model to determine the Inhibition Constant (Ki). Note: Expect Ki in the micromolar range (significantly higher than T4's nanomolar Kd).
References
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Wojtczak, A., Cody, V., Luft, J. R., & Pangborn, W. (1996). Structures of human transthyretin complexed with thyroxine at 2.0 Å resolution and 3',5'-dinitro-N-acetyl-L-thyronine at 2.2 Å resolution.[2][6] Acta Crystallographica Section D: Biological Crystallography, 52(4), 758-765.[3]
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PubChem. (n.d.).[1] 3',5'-Dinitro-N-Acetyl-L-Thyronine (CID 449394).[1] National Library of Medicine.
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Chalmers, J. R., Dickson, G. T., Elks, J., & Hems, B. A. (1949). The synthesis of thyroxine and related substances. Part V. A synthesis of L-thyroxine from L-tyrosine. Journal of the Chemical Society, 3424-3433.
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Neumann, P., et al. (2017). Evaluating the effect of mutations and ligand binding on transthyretin homotetramer dynamics. PLOS ONE.
Sources
- 1. 3',5'-Dinitro-N-Acetyl-L-Thyronine | C17H15N3O9 | CID 449394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Frontiers | Modulation of the Mechanisms Driving Transthyretin Amyloidosis [frontiersin.org]
- 4. Structures of human transthyretin complexed with thyroxine at 2.0 A resolution and 3',5'-dinitro-N-acetyl-L-thyronine at 2.2 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
